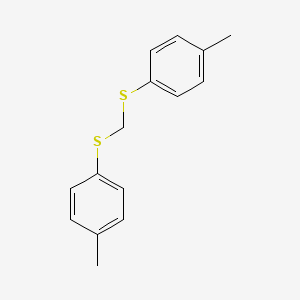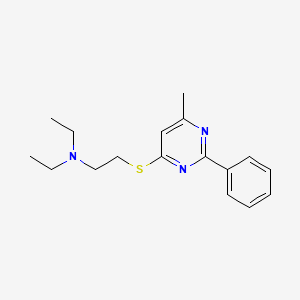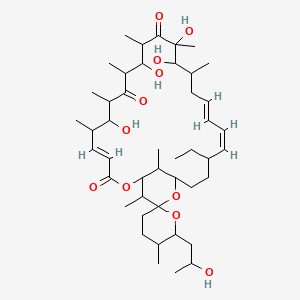
Oligomycin a, b, c mixture
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oligomycin is a macrolide antibiotic that is produced by the bacterium Streptomyces. It is a mixture of three isomers: oligomycin A, oligomycin B, and oligomycin C. These compounds are known for their ability to inhibit the mitochondrial ATP synthase, which is a crucial enzyme in the process of oxidative phosphorylation. This inhibition prevents the synthesis of adenosine triphosphate (ATP), which is essential for cellular energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of oligomycin involves complex organic reactions. One of the methods includes the Kornblum oxidation of 33-O-mesyloligomycin A using dimethyl sulfoxide. This process results in the formation of 33-dehydrooligomycin A, which is a derivative of oligomycin A . The detailed synthetic routes for oligomycin B and oligomycin C are similar, involving specific modifications to the oligomycin A structure.
Industrial Production Methods: Industrial production of oligomycin typically involves the fermentation of Streptomyces species. The fermentation process is optimized to produce a mixture of oligomycin A, B, and C. The compounds are then extracted and purified using various chromatographic techniques to obtain the desired mixture .
化学反应分析
Types of Reactions: Oligomycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions involving oligomycin include dimethyl sulfoxide for oxidation and various organic solvents for extraction and purification. The reactions are typically carried out under controlled conditions to ensure the stability and integrity of the oligomycin compounds .
Major Products Formed: The major products formed from the reactions involving oligomycin include various derivatives such as 33-dehydrooligomycin A. These derivatives are studied for their biological activity and potential therapeutic applications .
科学研究应用
Oligomycin has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of ATP synthesis and oxidative phosphorylation. In biology, oligomycin is used to investigate the role of mitochondrial ATP synthase in cellular energy production. In medicine, oligomycin is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, oligomycin is used in industry for the production of antibiotics and other bioactive compounds .
作用机制
Oligomycin exerts its effects by binding to the subunit c10 ring of the mitochondrial ATP synthase. This binding inhibits the proton channel of the enzyme, preventing the translocation of protons and thereby blocking ATP synthesis. The inhibition of ATP synthesis leads to a decrease in cellular energy production, which can induce apoptosis in cells .
相似化合物的比较
Oligomycin is similar to other macrolide antibiotics such as rutamycin B and oligomycin E. These compounds also inhibit ATP synthase but differ in their chemical structures and specific binding sites. Oligomycin A, B, and C are unique in their ability to inhibit the mitochondrial ATP synthase with high specificity and potency .
List of Similar Compounds:- Rutamycin B
- Oligomycin E
- 33-dehydrooligomycin A
These compounds share similar mechanisms of action but differ in their chemical structures and biological activities .
属性
分子式 |
C45H74O11 |
|---|---|
分子量 |
791.1 g/mol |
IUPAC 名称 |
(4E,18E,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15-,21-18+ |
InChI 键 |
MNULEGDCPYONBU-ZUSSGZTJSA-N |
手性 SMILES |
CCC/1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)/C=C/C(C(C(C(=O)C(C(C(C(=O)C(C(C(C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C |
规范 SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


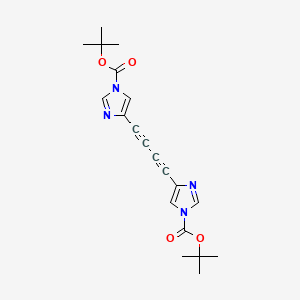
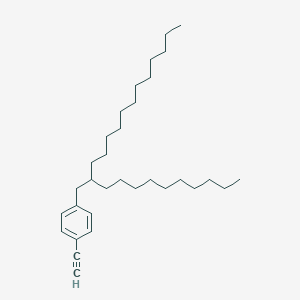
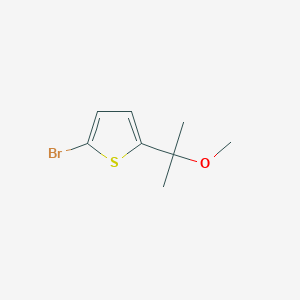
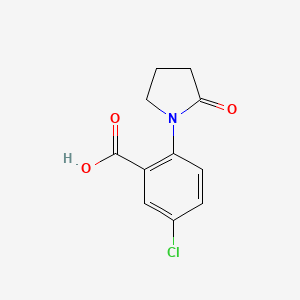
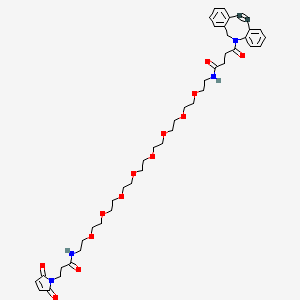

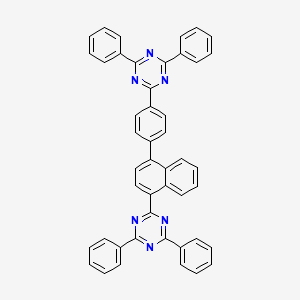
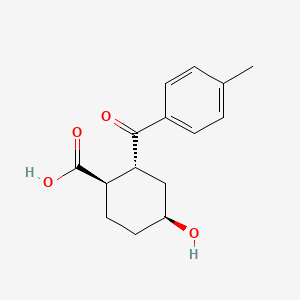
![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)
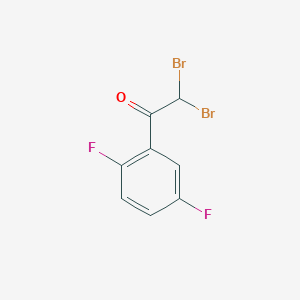
![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)
